N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide
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Overview
Description
N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes an anilino group and a trichloroethyl moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 1-anilino-2,2,2-trichloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired amide compound. The reaction can be represented as follows:
2,2-diphenylacetic acid+1-anilino-2,2,2-trichloroethanolthionyl chloridethis compound+HCl+SO2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogen replacing chlorine atoms.
Substitution: Substituted products with nucleophiles replacing chlorine atoms.
Scientific Research Applications
N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trichloroethyl moiety may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide
- N-(1-anilino-2,2,2-trichloroethyl)heptanamide
- N-(1-anilino-2,2,2-trichloroethyl)octanamide
Uniqueness
N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide is unique due to its specific combination of anilino and trichloroethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.
Properties
CAS No. |
303061-53-2 |
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Molecular Formula |
C22H19Cl3N2O |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H19Cl3N2O/c23-22(24,25)21(26-18-14-8-3-9-15-18)27-20(28)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,21,26H,(H,27,28) |
InChI Key |
GEKASGKQHQTLLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
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